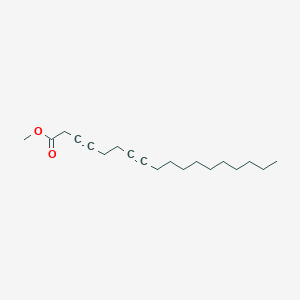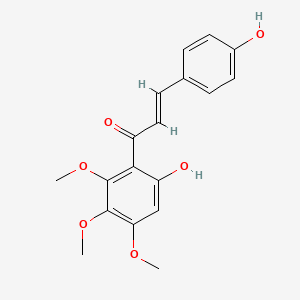
4,6'-Dihydroxy-2',3',4'-trimethoxychalcone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6’-Dihydroxy-2’,3’,4’-trimethoxychalcone is a flavonoid-type compound belonging to the chalcone class of phenolic compounds. Chalcones are known for their diverse biological activities and are often referred to as “open-chain flavonoids.” This compound is characterized by its unique chemical structure, which includes multiple hydroxyl and methoxy groups, contributing to its bioactivity and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6’-Dihydroxy-2’,3’,4’-trimethoxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
4,6’-Dihydroxy-2’,3’,4’-trimethoxychalcone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chalcone to dihydrochalcones.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acetic anhydride or benzoyl chloride can be used for acetylation or benzoylation reactions.
Major Products Formed
The major products formed from these reactions include oxidized chalcones, dihydrochalcones, and various substituted derivatives, each with distinct chemical and biological properties .
科学研究应用
4,6’-Dihydroxy-2’,3’,4’-trimethoxychalcone has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other bioactive chalcones and flavonoids.
Biology: The compound exhibits significant anti-inflammatory, antioxidant, and antimicrobial activities, making it a valuable tool in biological research.
Medicine: Research has shown its potential in cancer therapy, particularly in inhibiting the proliferation of cancer cells and inducing apoptosis.
Industry: It is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties
作用机制
The mechanism of action of 4,6’-Dihydroxy-2’,3’,4’-trimethoxychalcone involves multiple molecular targets and pathways:
Antioxidant: The compound scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative stress.
Anticancer: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
相似化合物的比较
4,6’-Dihydroxy-2’,3’,4’-trimethoxychalcone can be compared with other similar chalcones, such as:
- 2’,4’-Dihydroxy-3’,4’,6’-trimethoxychalcone
- 2’,3-Dihydroxy-4,4’,6’-trimethoxychalcone
- 4-Hydroxy-2’,3,4’,6’-tetramethoxychalcone
These compounds share similar structural features but differ in the position and number of hydroxyl and methoxy groups, which can influence their biological activities and chemical reactivity .
属性
CAS 编号 |
59567-92-9 |
|---|---|
分子式 |
C18H18O6 |
分子量 |
330.3 g/mol |
IUPAC 名称 |
(E)-3-(4-hydroxyphenyl)-1-(6-hydroxy-2,3,4-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C18H18O6/c1-22-15-10-14(21)16(18(24-3)17(15)23-2)13(20)9-6-11-4-7-12(19)8-5-11/h4-10,19,21H,1-3H3/b9-6+ |
InChI 键 |
MZHFFPDKHDLFKQ-RMKNXTFCSA-N |
手性 SMILES |
COC1=C(C(=C(C(=C1)O)C(=O)/C=C/C2=CC=C(C=C2)O)OC)OC |
规范 SMILES |
COC1=C(C(=C(C(=C1)O)C(=O)C=CC2=CC=C(C=C2)O)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzene, [(1-chloroheptyl)thio]-](/img/structure/B14613780.png)
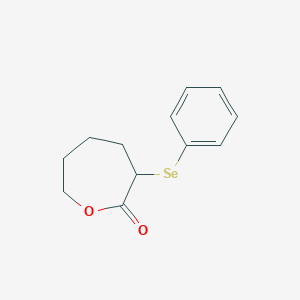
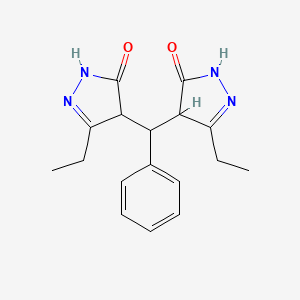
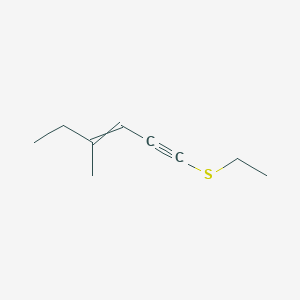
![Methanone, [5-(4-bromophenyl)-2-furanyl]phenyl-](/img/structure/B14613809.png)
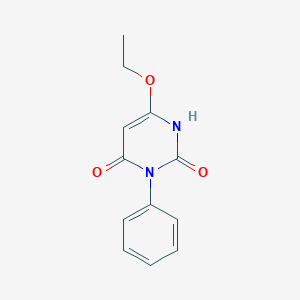

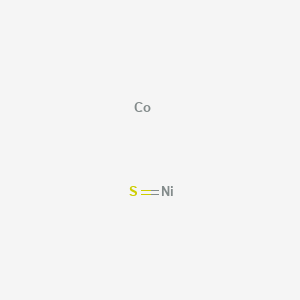
![Chloro[bis(pentachlorophenyl)]thallane](/img/structure/B14613830.png)

![1-[2-(4-Fluorophenyl)hexyl]imidazole;nitric acid](/img/structure/B14613848.png)
![Silane, trimethyl[(1-methylenepentyl)oxy]-](/img/structure/B14613851.png)

